Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 886767-65-3
VCID: VC0153098
InChI: InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-7-17-10-13(18)11-5-4-6-12(16)9-11/h4-6,9,13,17H,7-8,10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCNCC1C2=CC(=CC=C2)Br
Molecular Formula: C15H21BrN2O2
Molecular Weight: 341.249

Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate

CAS No.: 886767-65-3

Cat. No.: VC0153098

Molecular Formula: C15H21BrN2O2

Molecular Weight: 341.249

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate - 886767-65-3

Specification

CAS No. 886767-65-3
Molecular Formula C15H21BrN2O2
Molecular Weight 341.249
IUPAC Name tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-7-17-10-13(18)11-5-4-6-12(16)9-11/h4-6,9,13,17H,7-8,10H2,1-3H3
Standard InChI Key AQZSCLDFLZZVQI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCNCC1C2=CC(=CC=C2)Br

Introduction

Chemical Properties

Structure and Identification

Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate is identified by its Chemical Abstracts Service (CAS) registry number 886767-65-3. The molecular formula of this compound is C15H21BrN2O2, with a calculated molecular weight of 341.24 g/mol . The compound features a piperazine ring with a 3-bromophenyl group at the 2-position and a tert-butoxycarbonyl protecting group at the 1-position, providing it with distinctive reactivity profiles that make it valuable in organic synthesis.

Physical Characteristics

The physical state of tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate at room temperature (20°C) is solid, typically appearing as a white to light yellow crystalline powder. Unlike some of its structural isomers which have documented melting points (such as tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate with a melting point of 140.0 to 144.0°C), specific melting point data for the 2-(3-bromophenyl) isomer must be determined through precise analytical methods .

Comparative Analysis with Structural Isomers

The positioning of the bromine atom on the phenyl ring (3-position versus 4-position) and the position of substitution on the piperazine ring (2-position versus 4-position) significantly affects the compound's chemical behavior and applications. While structurally similar to tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate, the different substitution pattern results in distinct electronic and steric properties that influence reactivity patterns and biological activities.

Solution Preparation

Solubility Characteristics

While specific solubility data for tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate is limited, it is generally soluble in common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide (DMSO). The selection of an appropriate solvent is crucial for experimental applications and should be determined based on the specific requirements of the intended use.

Stock Solution Preparation Guidelines

When preparing stock solutions of tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate, it is recommended to select the appropriate solvent based on the compound's solubility characteristics. The following table provides a guideline for preparing stock solutions at various concentrations :

ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM2.9305 mL14.6524 mL29.3049 mL
5 mM0.5861 mL2.9305 mL5.8610 mL
10 mM0.2930 mL1.4652 mL2.9305 mL

Research Applications

Synthetic Organic Chemistry

Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate serves as an important building block in organic synthesis. The presence of the bromine atom on the phenyl ring provides a reactive site for various cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions. These transformations enable the generation of more complex molecular structures with potential applications in pharmaceutical research and material science.

Medicinal Chemistry

The piperazine scaffold represents a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds. The specific substitution pattern in tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate offers a unique platform for structure-activity relationship studies. The conformational flexibility of the piperazine ring and the polar nitrogen atoms enhance favorable interactions with biological macromolecules, potentially contributing to diverse pharmacological activities.

Structure-Activity Relationship Studies

Researchers studying structure-activity relationships can utilize tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate as a template for developing compound libraries. The positioning of the bromine at the 3-position of the phenyl ring, as opposed to the 4-position found in some structural analogues, creates distinct electronic and steric effects that may influence binding affinity and selectivity for various biological targets.

Analytical Characterization

Spectroscopic Analysis

Characterization of tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate typically involves multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed structural information about the compound's connectivity and configuration. Mass spectrometry can confirm the molecular weight and fragmentation pattern, while infrared spectroscopy identifies key functional groups such as the carbamate carbonyl stretch (~1680-1700 cm-1).

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) represents an effective method for assessing the purity of tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate. Quality standards typically require a minimum purity of 98.0% as determined by appropriate analytical methods . Thin Layer Chromatography (TLC) can also be employed for rapid analysis and reaction monitoring during synthesis.

Quality Control Parameters

Rigorous quality control is essential for research applications of tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate. Key parameters include appearance (white to light yellow powder or crystals), purity (minimum 98.0% by HPLC area normalization or titration), and identity confirmation through spectroscopic methods. These parameters ensure the reliability and reproducibility of research results obtained using this compound.

Comparative Analysis with Related Compounds

Structural Isomers

The properties and applications of tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate can be better understood through comparison with its structural isomers. While specific comparative data is limited, the positional isomers (with bromine at different positions on the phenyl ring or with different substitution patterns on the piperazine ring) would be expected to exhibit distinct reactivity profiles, solubility characteristics, and potentially different biological activities.

Reactivity Differences

The position of the bromine atom on the phenyl ring (3-position versus 4-position) may influence the electron distribution within the aromatic system, potentially affecting the reactivity of the compound in various chemical transformations. These subtle electronic differences can be significant in fine-tuning the properties of derivatives synthesized from this building block.

Application Variations

Different substitution patterns on piperazine derivatives have been explored for various applications, including as intermediates in the synthesis of pharmaceuticals with anti-inflammatory, anti-cancer, and anti-viral properties. The specific substitution pattern in tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate may confer unique advantages for certain applications that warrant further investigation.

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